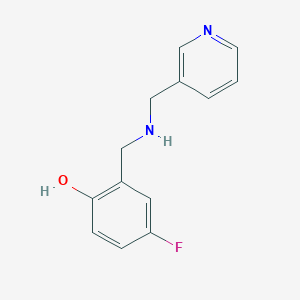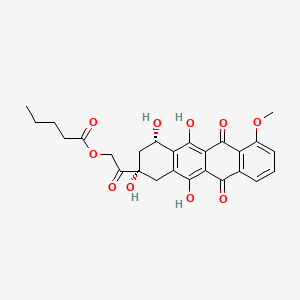
ドキソルビシンバレレート
概要
説明
Doxorubicinone valerate is a derivative of doxorubicin, an anthracycline antibiotic widely used in cancer treatment. Doxorubicinone valerate is synthesized to improve the pharmacokinetic properties and reduce the cardiotoxicity associated with doxorubicin. This compound retains the potent anticancer activity of doxorubicin while potentially offering a better safety profile.
科学的研究の応用
Doxorubicinone valerate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its interactions with cellular components and its effects on cell viability.
Medicine: Explored as a potential anticancer agent with reduced cardiotoxicity compared to doxorubicin.
Industry: Utilized in the development of drug delivery systems and formulations.
作用機序
Target of Action
Doxorubicinone valerate, also known as Doxorubicin, primarily targets DNA-associated enzymes . These enzymes play a crucial role in DNA replication and transcription, which are vital processes for cell survival and proliferation .
Mode of Action
Doxorubicinone valerate interacts with its targets by binding to DNA-associated enzymes and intercalating with DNA base pairs . This interaction disrupts the normal function of these enzymes, leading to DNA damage . It also activates various molecular signals, such as AMP-activated protein kinase, which induces apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Doxorubicinone valerate is the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis . This means that the compound triggers programmed cell death, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Doxorubicinone valerate exhibits linear pharmacokinetics within a certain dose range . Its concentration-time profiles can be described by both biphasic and triphasic disposition, depending on the duration of infusion . One of the major side effects of doxorubicinone valerate is cardiotoxicity, which can limit the treatment dose .
Result of Action
The molecular and cellular effects of Doxorubicinone valerate’s action include DNA damage, the generation of reactive oxygen species, and the induction of apoptosis . These effects can lead to the death of cancer cells . Doxorubicinone valerate can also induce apoptosis and necrosis in healthy tissue, causing toxicity in the brain, liver, kidney, and heart .
Action Environment
The action, efficacy, and stability of Doxorubicinone valerate can be influenced by various environmental factors. It’s important to note that the effectiveness of Doxorubicinone valerate can be affected by the physiological environment of the patient, including factors such as the patient’s overall health status, the presence of other diseases, and the patient’s response to treatment .
Safety and Hazards
将来の方向性
The future for the continued use of Doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . Further understanding of Doxorubicin’s influence on cell biological events could lead to an improvement in the drug’s efficacy and reduce toxicity .
生化学分析
Biochemical Properties
Doxorubicinone valerate plays a significant role in biochemical reactions, particularly in the context of cancer treatment. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with DNA-associated enzymes, where doxorubicinone valerate intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication process. This interaction leads to the activation of molecular signals such as AMP-activated protein kinase, which induces apoptosis by influencing the Bcl-2/Bax apoptosis pathway . Additionally, doxorubicinone valerate interacts with topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the stabilization of the DNA-topoisomerase II complex and subsequent DNA strand breaks .
Cellular Effects
Doxorubicinone valerate exerts profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, doxorubicinone valerate induces apoptosis and necrosis, leading to cell death. This compound also affects cell signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which are involved in cell proliferation and survival . Furthermore, doxorubicinone valerate alters gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death . It also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of doxorubicinone valerate involves several key processes. At the molecular level, doxorubicinone valerate binds to DNA and inhibits the activity of topoisomerase II, leading to the stabilization of the DNA-topoisomerase II complex and the formation of DNA strand breaks . This inhibition prevents the proper replication and repair of DNA, ultimately leading to cell death. Additionally, doxorubicinone valerate induces the generation of reactive oxygen species, which cause oxidative damage to cellular components such as lipids, proteins, and DNA . This oxidative stress further contributes to the cytotoxic effects of doxorubicinone valerate. Moreover, doxorubicinone valerate modulates the activity of various signaling pathways, including the AMP-activated protein kinase pathway and the Bcl-2/Bax apoptosis pathway, leading to the activation of caspases and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of doxorubicinone valerate change over time. The stability and degradation of doxorubicinone valerate are critical factors that influence its long-term effects on cellular function. Studies have shown that doxorubicinone valerate is relatively stable under physiological conditions, with a half-life of approximately 24 hours . Prolonged exposure to doxorubicinone valerate can lead to the accumulation of oxidative damage and the activation of compensatory cellular responses, such as the upregulation of antioxidant enzymes . In in vitro and in vivo studies, long-term exposure to doxorubicinone valerate has been associated with chronic toxicity, including cardiotoxicity, hepatotoxicity, and nephrotoxicity .
Dosage Effects in Animal Models
The effects of doxorubicinone valerate vary with different dosages in animal models. At low doses, doxorubicinone valerate exhibits potent anticancer activity with minimal toxicity . As the dosage increases, the risk of adverse effects also rises. High doses of doxorubicinone valerate have been associated with severe cardiotoxicity, characterized by the degeneration of cardiac myocytes and the development of heart failure . Additionally, high doses of doxorubicinone valerate can cause hepatotoxicity, nephrotoxicity, and myelosuppression . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage regimen to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Doxorubicinone valerate is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly cytochrome P450 3A4 . This metabolism results in the formation of various metabolites, some of which retain anticancer activity while others contribute to toxicity . Doxorubicinone valerate also interacts with glutathione S-transferases, which play a role in the detoxification of reactive intermediates . The metabolic pathways of doxorubicinone valerate influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of doxorubicinone valerate within cells and tissues are mediated by various transporters and binding proteins. Doxorubicinone valerate is actively transported into cells by solute carrier family transporters, such as solute carrier family 22 member 16 . Once inside the cell, doxorubicinone valerate can bind to intracellular proteins, including heat shock proteins and chaperones, which facilitate its proper folding and localization . The distribution of doxorubicinone valerate within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters . These factors collectively determine the concentration of doxorubicinone valerate at the target site and its therapeutic efficacy.
Subcellular Localization
The subcellular localization of doxorubicinone valerate plays a crucial role in its activity and function. Doxorubicinone valerate is primarily localized in the nucleus, where it interacts with DNA and inhibits topoisomerase II activity . This nuclear localization is facilitated by the presence of nuclear localization signals and post-translational modifications, such as phosphorylation and acetylation . Additionally, doxorubicinone valerate can accumulate in other subcellular compartments, including the mitochondria and lysosomes . In the mitochondria, doxorubicinone valerate induces mitochondrial dysfunction and the release of pro-apoptotic factors, contributing to its cytotoxic effects . In the lysosomes, doxorubicinone valerate can be sequestered and degraded, influencing its overall bioavailability and activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of doxorubicinone valerate involves the esterification of doxorubicinone with valeric acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of doxorubicinone valerate follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity levels.
化学反応の分析
Types of Reactions
Doxorubicinone valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the valerate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted valerate esters.
類似化合物との比較
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer treatment but associated with significant cardiotoxicity.
Doxorubicinol: A metabolite of doxorubicin with similar anticancer activity but reduced cardiotoxicity.
7-Deoxydoxorubicinone: Another derivative with potential anticancer properties.
Uniqueness
Doxorubicinone valerate stands out due to its improved pharmacokinetic properties and reduced cardiotoxicity compared to doxorubicin. Its unique ester linkage to valeric acid enhances its stability and bioavailability, making it a promising candidate for further development in cancer therapy .
特性
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O10/c1-3-4-8-17(29)36-11-16(28)26(34)9-13-18(14(27)10-26)24(32)21-20(23(13)31)22(30)12-6-5-7-15(35-2)19(12)25(21)33/h5-7,14,27,31-32,34H,3-4,8-11H2,1-2H3/t14-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNIGSFXMGPCOA-RXBISOJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158699-93-5 | |
| Record name | Doxorubicinone valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158699935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXORUBICINONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K9Q878X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


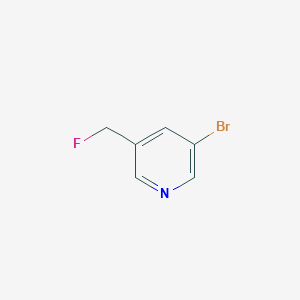
![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)
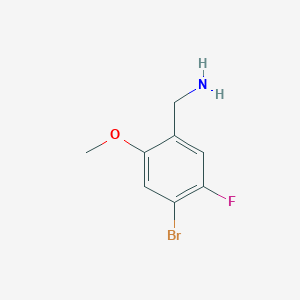
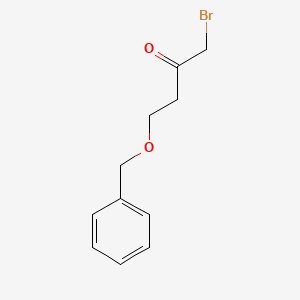
![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)
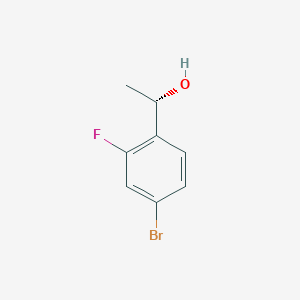
![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)
![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)
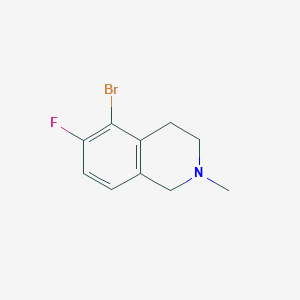
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)
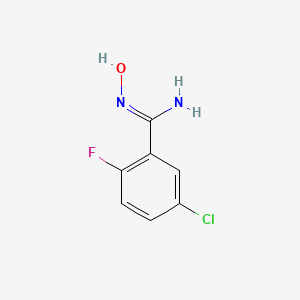
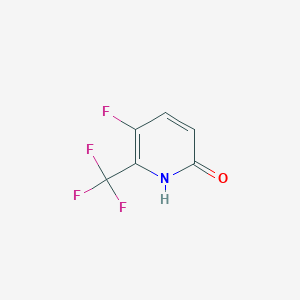
![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)
